Fluoroquinolonic acid

Beschreibung

Eigenschaften

IUPAC Name |

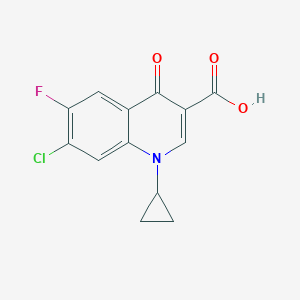

7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPVACVJFUIDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057846 | |

| Record name | Fluoroquinolonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86393-33-1 | |

| Record name | Fluoroquinolonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroquinolonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroquinolonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROQUINOLONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HKY59ZG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Fluoroquinolonic Acids: A Core Technical Guide for Pharmaceutical Researchers

Introduction

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibiotics.[1] Their core structure, a substituted quinolone ring system, is responsible for their potent antibacterial activity, which is achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] The synthesis of the foundational fluoroquinolonic acid core is a pivotal process in the manufacturing of numerous frontline antibiotic drugs, including ciprofloxacin and levofloxacin. This technical guide provides an in-depth exploration of the primary synthetic mechanisms, detailed experimental protocols, and quantitative data for the synthesis of fluoroquinolonic acids, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Mechanism: The Gould-Jacobs Reaction

The most prevalent and versatile method for constructing the quinolone ring system is the Gould-Jacobs reaction.[1][3] This reaction, first reported in 1939, involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate core.[1][4] Subsequent hydrolysis and decarboxylation can then yield the final 4-hydroxyquinoline.[1]

The mechanism of the Gould-Jacobs reaction proceeds in two key stages:

-

Condensation: The synthesis initiates with a nucleophilic attack from the amino group of the aniline on the diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[1]

-

Thermal Cyclization: This step requires high temperatures, typically above 250°C, to induce a 6-electron electrocyclization, which forms the quinoline ring.[4] This can be achieved through conventional heating in a high-boiling solvent like diphenyl ether or via microwave irradiation, which can significantly reduce reaction times and improve yields.[5]

The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[4]

A Case Study: The Synthesis of Ciprofloxacin

Ciprofloxacin is one of the most widely prescribed fluoroquinolone antibiotics.[6] Its synthesis provides an excellent practical example of the application of the Gould-Jacobs reaction and subsequent molecular elaborations. The overall synthesis can be broken down into several key stages, starting from 3-chloro-4-fluoroaniline.

Stage 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This stage involves the formation of the core quinolone ring structure using the Gould-Jacobs reaction.

Experimental Protocol:

-

Condensation: In a round-bottom flask, equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) are mixed. The mixture is heated to 145°C with stirring for approximately 1 hour. The reaction proceeds without a solvent to yield 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.

-

Cyclization: The crude product from the condensation step is added to a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether), in a stainless steel unit. The mixture is heated to reflux (253°-257°C) for one hour. A solution of the anilinomethylenepropanedioate in Dowtherm A is then added over four hours while maintaining reflux. The reaction mixture is then cooled, allowing the product to crystallize.[7]

-

Isolation and Purification: After cooling to 28°-30°C, the solid product is collected by filtration and washed with dimethylformamide (DMF). The damp filter cake is then slurried in DMF at 90°-95°C for 30 minutes, cooled, filtered, and washed again with DMF. The solid is dried at 60°C for 24 hours to yield ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.[7]

Stage 2: N-Alkylation of the Quinolone Core

In this step, the cyclopropyl group is introduced at the N-1 position of the quinolone ring.

Experimental Protocol:

-

Reaction Setup: Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate is suspended in dimethylformamide (DMF). Anhydrous potassium carbonate is added to the suspension.

-

Alkylation: Ethyl iodide is added, and the reaction mixture is heated to 80°-90°C and stirred for 18 hours.[8]

-

Work-up and Isolation: The reaction mixture is evaporated, and the residue is dissolved in water and extracted with dichloromethane. The organic extract is washed with water, dried, and filtered through hydrous magnesium silicate. The solvent is evaporated in vacuo, and the resulting solid is recrystallized from ethanol to give 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester.[8] A similar procedure using cyclopropyl bromide would yield the cyclopropyl analogue.

Stage 3: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

This stage involves the hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate is dissolved in anhydrous dioxane.

-

Cyclization and Hydrolysis: 80% sodium hydride is added in portions while cooling with ice. The mixture is stirred at room temperature for 30 minutes and then under reflux for 2 hours. The dioxane is removed in vacuo. The residue is suspended in water, and caustic potash is added. The mixture is refluxed for 1.5 hours.

-

Isolation: The warm solution is filtered, and the filtrate is acidified to a pH of 1-2 with semiconcentrated hydrochloric acid while cooling with ice. The resulting precipitate is filtered, washed with water, and dried in vacuo at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.[9]

Stage 4: Nucleophilic Aromatic Substitution with Piperazine

The final key step is the introduction of the piperazine moiety at the C-7 position.

Experimental Protocol:

-

Reaction Setup: A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and anhydrous piperazine is heated in dimethylsulfoxide (DMSO) at 135° to 140°C for 2 hours.[9]

-

Isolation: The solvent is distilled off under a fine vacuum. The residue is suspended in water, filtered, and washed with water to yield crude ciprofloxacin.[9]

Stage 5: Purification of Ciprofloxacin

The crude ciprofloxacin is purified to obtain the final active pharmaceutical ingredient.

Experimental Protocol:

-

Dissolution and Decolorization: The crude ciprofloxacin hydrochloride is heated and dissolved in a 68-72% ethanol solution. Activated carbon is added for decolorization, and the mixture is heated for 20-30 minutes.[10][11]

-

Crystallization: The hot solution is filtered, and the pH of the filtrate is adjusted to 3.0-4.5 with a 30% hydrochloric acid solution. The solution is then cooled to room temperature to allow for crystallization.[10][11]

-

Isolation and Drying: The white crystals are collected by vacuum filtration and dried under reduced pressure at 60-65°C for 4-5 hours to yield purified ciprofloxacin hydrochloride.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of fluoroquinolonic acids, with a focus on the synthesis of ciprofloxacin intermediates.

Table 1: Gould-Jacobs Reaction for Quinolone Core Synthesis

| Step | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Condensation | 3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate | None | 145 | 1 hour | - | [12] |

| Cyclization | 3-chloro-4-fluoroanilinomethylene malonic diethyl ester | Dowtherm A | 253-257 (reflux) | 4 hours | ~75% (of the two isomers) | [7] |

Table 2: N-Alkylation of the Quinolone Core

| Reactant | Reagent | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |

| Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ethyl iodide | DMF | K₂CO₃ | 80-90 | 18 hours | ~64% (recrystallized) | [8] |

| Intermediate 2 | Ethyl iodide | DMF | K₂CO₃ | 80 | 4 hours | 90-95% | [2] |

Table 3: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

| Reactant | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate | NaH, KOH | Dioxane, Water | RT to Reflux | 3.5 hours | ~90% | [9] |

Table 4: Nucleophilic Aromatic Substitution with Piperazine

| Reactant | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Anhydrous piperazine | DMSO | 135-140 | 2 hours | - | [9] |

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: The reaction mechanism of the Gould-Jacobs synthesis.

Caption: Overall workflow for the synthesis of Ciprofloxacin.

Caption: Experimental workflow for the Gould-Jacobs reaction.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ablelab.eu [ablelab.eu]

- 6. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method of ciprofloxacin hydrochloride freeze-dried powder - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN113061110A - Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

Unveiling the Blueprint: A Technical Guide to the Crystal Structure of Fluoroquinolonic Acid

For Immediate Release

A deep dive into the atomic architecture of fluoroquinolonic acid, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its crystal structure. The guide presents detailed experimental protocols, quantitative structural data, and a visualization of its molecular interactions, providing a critical resource for the advancement of novel antibacterial agents.

This compound, a core scaffold of the widely used fluoroquinolone antibiotics, represents a cornerstone in the fight against bacterial infections. Understanding its precise three-dimensional structure is paramount for the rational design of more potent and specific drug candidates. This guide synthesizes crystallographic data and mechanistic insights to provide a foundational understanding for researchers in the field.

Core Crystallographic Data

The crystal structure of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, commonly known as this compound, has been elucidated by X-ray diffraction. The key crystallographic parameters are summarized in the table below, offering a quantitative snapshot of its solid-state conformation.[1]

| Parameter | Value |

| Chemical Formula | C₁₃H₉ClFNO₃ |

| Formula Weight | 281.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.421(3) |

| b (Å) | 12.729(5) |

| c (Å) | 13.850(6) |

| β (°) | 116.96(3) |

| Volume (ų) | 1166.3(8) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.604 |

| Temperature (K) | 293(2) |

| R-factor | 0.040 |

| CCDC No. | 238763 |

Experimental Protocols: From Synthesis to Structure

The determination of the crystal structure of this compound involved a multi-step process encompassing organic synthesis followed by single-crystal X-ray diffraction analysis.

Synthesis of this compound

The synthesis of the title compound was achieved following the established method reported by Grohe et al. (1983), starting from ethyl 2,4-dichloro-5-fluorobenzoylacetate.[1] This foundational synthetic route provides a reliable method for obtaining the core fluoroquinolone scaffold for further derivatization and study.

Crystal Growth and X-ray Data Collection

Single crystals suitable for X-ray diffraction were grown from a solution of the compound in N,N-dimethylformamide (DMF). A single crystal of appropriate dimensions was mounted on a goniometer. Data collection was performed at a constant temperature of 293(2) K.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final R-factor of 0.040 indicates a high-quality refinement and a reliable final structure.[1]

Visualizing Molecular Interactions: The Mechanism of Action

Fluoroquinolones exert their antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The interaction of this compound with these enzymes ultimately leads to cell death. The following workflow illustrates this critical biological pathway.

Caption: Mechanism of action of this compound.

Conclusion

The precise knowledge of the crystal structure of this compound, coupled with a detailed understanding of its mechanism of action, provides an invaluable platform for the development of next-generation antibiotics. The data and protocols presented in this guide serve as a critical resource for medicinal chemists and structural biologists working to overcome the challenge of antimicrobial resistance. By leveraging this structural blueprint, the scientific community can continue to innovate and refine this important class of antibacterial agents.

References

The Central Role of the Fluoroquinolone Scaffold in Pioneering Next-Generation Antibiotics

A Technical Guide for Drug Discovery Professionals

The persistent rise of antibiotic-resistant bacteria poses a significant threat to global health, demanding continuous innovation in the discovery and development of new antimicrobial agents. The fluoroquinolone class of antibiotics has long been a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Their broad-spectrum activity, excellent bioavailability, and versatile applications have made them indispensable in clinical practice.[1][3] At the heart of this powerful class of drugs lies the fluoroquinolonic acid core, a versatile scaffold that continues to be a focal point for the development of novel antibiotics aimed at overcoming contemporary resistance challenges.[4][5]

This technical guide delves into the critical role of the this compound structure in the design of new antibiotics. It will explore the fundamental mechanism of action, detail the structure-activity relationships that drive potency and spectrum, and examine the innovative strategies being employed to evolve this scaffold for future generations of antibacterial therapies.

Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][7][8] These enzymes are vital for bacterial DNA replication, transcription, and repair, controlling the topological state of the DNA.[9][10]

-

DNA Gyrase (Topoisomerase II): Primarily the target in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication.[10][11]

-

Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating (separating) the interlinked daughter chromosomes following DNA replication, allowing for cell division.[][7][8]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[8][12] This ternary complex of drug, enzyme, and DNA physically blocks the progression of the replication fork, leading to a cascade of events that culminates in bacterial cell death.[7][12]

Structure-Activity Relationships (SAR): A Blueprint for Innovation

The remarkable versatility of the fluoroquinolone scaffold stems from the ability to modify its chemical structure at various positions to enhance antibacterial potency, broaden the spectrum of activity, and improve pharmacokinetic properties.[13][14][15] The core pharmacophore consists of a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety.[14]

Key positions on the fluoroquinolone ring system and their influence on activity are critical for rational drug design.[16]

| Position | Typical Substituent | Impact on Antibacterial Properties |

| N-1 | Cyclopropyl, Ethyl, Difluorophenyl | A cyclopropyl group is often optimal for overall antibacterial activity.[16] |

| C-6 | Fluorine | The defining feature of fluoroquinolones; greatly enhances gyrase inhibition and cell penetration.[1][14][17] |

| C-7 | Piperazine, Pyrrolidine rings | Significantly influences the spectrum of activity, potency, and pharmacokinetics. Piperazine rings tend to increase potency against Gram-negative bacteria, while pyrrolidine rings can improve activity against Gram-positive bacteria.[17][18] |

| C-8 | Methoxy, Halogen | Can enhance activity against anaerobic bacteria.[15] A fluorine or chlorine atom may increase the risk of phototoxicity. |

| C-5 | Amino, Methyl | An amino group at this position can enhance activity.[17] |

Overcoming Resistance: The Next Wave of Fluoroquinolone Development

The clinical utility of fluoroquinolones has been challenged by the emergence of bacterial resistance.[2] The two primary mechanisms of resistance are:

-

Target Alterations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode DNA gyrase and topoisomerase IV respectively, reduce the binding affinity of the drug.[][19][20]

-

Reduced Accumulation: Overexpression of native efflux pumps actively transports the drug out of the bacterial cell, preventing it from reaching its intracellular targets.[7][8][20]

To counter these resistance mechanisms, researchers are pursuing several innovative strategies centered on the fluoroquinolone scaffold:

-

Novel Derivatives: New agents like delafloxacin and finafloxacin have been developed.[1][2] Delafloxacin is an anionic fluoroquinolone with enhanced activity against Gram-positive organisms, including MRSA, and is more potent in acidic environments, which are common at infection sites.[2][21]

-

Hybrid Molecules: This approach involves covalently linking a fluoroquinolone to another pharmacophore, such as an aminoglycoside or an oxazolidinone.[3][22][23] The goal is to create a dual-acting agent that can inhibit multiple cellular targets simultaneously, potentially delaying the development of resistance.[22][23]

-

Efflux Pump Inhibitors (EPIs): While not a modification of the fluoroquinolone itself, co-administration with an EPI is a strategy to restore the activity of existing fluoroquinolones against resistant strains. Research is ongoing to find clinically viable EPIs.

-

Multi-target Derivatives: Modifications to the fluoroquinolone structure are being explored to create single molecules that can inhibit both classical targets (gyrase/topoisomerase IV) and novel bacterial targets, or that can also disrupt processes like biofilm formation.[4]

Quantitative Analysis: Antibacterial Activity

The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's potency. The table below presents a compilation of MIC90 values (the concentration required to inhibit 90% of isolates) for several fluoroquinolones against common bacterial pathogens.

| Antibiotic | Streptococcus pneumoniae | Staphylococcus aureus (MSSA) | Escherichia coli | Pseudomonas aeruginosa |

| Ciprofloxacin | 1 - 2 µg/mL | 0.25 - 0.5 µg/mL | ≤0.06 - 0.25 µg/mL | 0.25 - 1 µg/mL |

| Levofloxacin | 1 µg/mL | 0.5 µg/mL | ≤0.06 - 0.25 µg/mL | 1 - 2 µg/mL |

| Moxifloxacin | 0.25 µg/mL | 0.12 µg/mL | 0.12 - 0.5 µg/mL | 4 - 8 µg/mL |

| Delafloxacin | 0.06 µg/mL | 0.015 µg/mL | 0.25 µg/mL | 2 µg/mL |

| (Note: Data are representative and can vary based on geographic region and specific strains tested. Values are compiled from multiple sources for illustrative purposes.) |

Experimental Protocols

The development of novel fluoroquinolone derivatives involves chemical synthesis followed by microbiological evaluation.

1. General Protocol for Synthesis of a C-7 Substituted Fluoroquinolone Derivative

This protocol outlines a common synthetic route for modifying the C-7 position of the fluoroquinolone core.

-

Objective: To synthesize a novel fluoroquinolone by reacting this compound with a desired amine at the C-7 position.

-

Workflow:

-

Starting Materials: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid (this compound) and the selected piperazine or other amine derivative.

-

Reaction: The this compound and the amine are heated in a suitable solvent (e.g., DMSO, pyridine) in the presence of a base (e.g., potassium carbonate) to facilitate the nucleophilic aromatic substitution reaction.

-

Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is cooled, and the product is precipitated by adding water or acidifying the solution.

-

Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the final compound.

-

Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

2. Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard assay for determining the MIC of a new compound.

-

Objective: To determine the lowest concentration of the synthesized antibiotic that inhibits the visible growth of a specific bacterium.

-

Methodology:

-

Preparation: A 96-well microtiter plate is used. The synthesized compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: A positive control well (broth + bacteria, no drug) and a negative control well (broth only, no bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

-

Conclusion and Future Outlook

The this compound scaffold remains a profoundly important platform in the quest for novel antibiotics. Its proven mechanism of action and amenability to chemical modification provide a robust foundation for rational drug design. While bacterial resistance presents a formidable challenge, ongoing research into novel derivatives, hybrid molecules, and multi-target agents demonstrates the enduring potential of this chemical class.[3][4] The future of fluoroquinolone development will likely focus on creating compounds that not only exhibit potent activity against resistant pathogens but also possess improved safety profiles and the ability to circumvent existing resistance mechanisms, ensuring their continued value in clinical medicine.

References

- 1. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoroquinolones as versatile scaffolds: Potential for targeting classical and novel mechanisms to combat antibacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmaxchange.info [pharmaxchange.info]

- 11. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery [mdpi.com]

- 12. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. microbiologyresearch.org [microbiologyresearch.org]

- 16. academic.oup.com [academic.oup.com]

- 17. youtube.com [youtube.com]

- 18. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of fluoroquinolone resistance. | Semantic Scholar [semanticscholar.org]

- 21. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and evaluation of novel fluoroquinolone-aminoglycoside hybrid antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Synthesis and biological activity of fluoroquinolonic acid derivatives

An In-depth Technical Guide on the Synthesis and Biological Activity of Fluoroquinolonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Fluoroquinolones are a significant class of synthetic antimicrobial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] First introduced in the 1980s, these compounds have become indispensable in treating a wide range of bacterial infections, from urinary tract infections to tuberculosis.[2][] The core structure, a 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, is a versatile scaffold that has been extensively modified to enhance potency, broaden the activity spectrum, and improve pharmacokinetic properties.[4][5]

The primary antibacterial mechanism of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[1][][6] This targeted action leads to bacterial cell death.[] More recently, research has unveiled the potential of fluoroquinolone derivatives beyond their antibacterial role, with significant findings in their anticancer and antiviral activities.[5][7][8] This has opened new avenues for drug development, repurposing this well-established class of compounds for novel therapeutic applications.[9] Their anticancer effects are primarily attributed to the inhibition of eukaryotic topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[10][11] The antiviral mechanisms are still being elucidated but are thought to involve the inhibition of viral enzymes like helicases or interference with host-cell functions necessary for viral replication.[12][13]

This guide provides a comprehensive overview of the synthesis and diverse biological activities of this compound derivatives, presenting key data, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and development in this field.

Synthesis of this compound Derivatives

The synthesis of fluoroquinolone derivatives typically involves a multi-step process, starting from substituted anilines. A common route includes the condensation of an aniline with a malonate derivative, followed by cyclization to form the core quinolone ring. Subsequent modifications, particularly at the N-1 and C-7 positions, are crucial for tuning the biological activity.[2][4][14]

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for preparing fluoroquinolone derivatives.

Caption: General workflow for the synthesis of fluoroquinolone derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate [14]

-

Equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate are mixed.

-

The mixture is heated to 145°C to facilitate condensation, forming 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.

-

The resulting ester is cyclized by heating at 250°C in diphenyl ether.

-

The product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is isolated.

Protocol 2: N-1 Substitution and C-7 Amination [2][15]

-

The ethyl carboxylate intermediate (0.01 mol) is dissolved in 10 ml of DMF.

-

The desired N-1 substituent (e.g., an alkyl or aryl halide, 0.01 mol) and anhydrous potassium carbonate (0.02 mol) are added.

-

The reaction mixture is heated to 120-140°C and stirred for 5-8 hours.

-

For C-7 substitution, the resulting N-1 substituted intermediate is reacted with a suitable amine, such as piperazine, in a solvent like DMSO at elevated temperatures (e.g., 70-140°C).[2][15]

-

The final product is isolated by cooling the reaction mixture and adding water, followed by filtration and purification.[15]

Biological Activities

Antibacterial Activity

Fluoroquinolones exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[16][17] Inhibition of DNA gyrase is the primary mechanism against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[][6] This dual-targeting capability contributes to their broad-spectrum activity.

Caption: Mechanism of antibacterial action of fluoroquinolones.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Selected Fluoroquinolone Derivatives

| Compound/Drug | S. aureus | E. coli | P. aeruginosa | S. agalactiae | Reference |

| Ciprofloxacin | 6.25 | - | 10 | 12 | [2][18] |

| Norfloxacin | 6.25 | - | - | - | [18] |

| Derivative 1a | 3.12 | 3.12 | - | - | [18] |

| Derivative 1c | 3.12 | 6.25 | - | - | [18] |

| Synthon C1 | 12.5 | 12.5 | 6.25 | 12.5 | [2] |

| Synthon C2 | 12.5 | 12.5 | 6.25 | 12.5 | [2] |

Note: Data compiled from multiple sources. "-" indicates data not reported in the cited source.

Protocol 3: Determination of Antibacterial Activity (Agar Well Diffusion Method) [2]

-

Prepare stock solutions of the synthesized compounds (e.g., 20-30 mg/mL) in a suitable solvent like DMSO and sterilize by filtration.

-

Inoculate Mueller-Hinton agar plates with standardized suspensions of the test microorganisms (e.g., 10^8 cfu/mL).

-

Create wells (e.g., 6 mm diameter) in the agar plates.

-

Add a fixed volume (e.g., 100 µL) of the test compound solution into each well.

-

Use standard antibiotics (e.g., ciprofloxacin, amoxicillin) as positive controls and the solvent (DMSO) as a negative control.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the inhibition zones in millimeters (mm). An inhibition zone <8 mm is often considered inactive.[2]

Anticancer Activity

The anticancer potential of fluoroquinolones stems from their ability to inhibit eukaryotic topoisomerase II, an enzyme homologous to bacterial DNA gyrase.[10][11] This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[8][19] Modifications to the core fluoroquinolone structure, such as the introduction of chalcone or triazole moieties, have been shown to enhance this cytotoxic activity.[10]

Caption: Mechanism of anticancer action of fluoroquinolones.

Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Selected Fluoroquinolone Derivatives

| Compound/Drug | A549 (Lung) | HepG2 (Liver) | SKOV-3 (Ovarian) | Leukemia (L-SR) | Reference |

| Ciprofloxacin-Chalcone Hybrid (97) | 27.71 | 22.09 | - | - | [8] |

| FQ3 Derivative | - | 83.73% inhibition | - | 0.96 | [10] |

| Derivative 43 | - | - | >100 | - | [8] |

| Derivative 45 | - | - | 49.3 | - | [8] |

| Derivative 47 | 45.6 | - | - | - | [8] |

Note: Data compiled from multiple sources. "-" indicates data not reported in the cited source. Some values represent % inhibition at a given concentration rather than IC₅₀.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay) [20]

-

Seed cancer cells (e.g., HeLa, A549) in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluoroquinolone derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antiviral Activity

Certain fluoroquinolone derivatives have demonstrated activity against a range of viruses, including HIV, herpesviruses, and various RNA viruses.[13][21][22] The mechanism is not as well-defined as their antibacterial or anticancer actions but may involve the inhibition of viral enzymes like helicase or interference with viral transcription and replication processes.[13][21][22] For instance, some derivatives inhibit HIV replication at the transcriptional level, potentially by interfering with the Tat-TAR interaction.[22]

Caption: Proposed mechanisms of antiviral action of fluoroquinolones.

Table 3: In Vitro Antiviral Activity of Fluoroquinolone Derivative K-12

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| HIV-1 | MT-4, CEM, C8166, PBMCs | 0.2 - 0.6 | [21] |

| HIV-2 | MT-4, CEM, C8166, PBMCs | 0.2 - 0.6 | [21] |

| SIV | MT-4, CEM, C8166, PBMCs | 0.2 - 0.6 | [21] |

| Moloney murine sarcoma virus | C3H/3T3 | 6.9 | [21] |

| Human cytomegalovirus | - | Inhibitory | [21] |

| Varicella-zoster virus | - | Inhibitory | [21] |

Note: Data extracted from the cited source. "-" indicates specific value not reported.

Protocol 5: Anti-HIV Activity Assay [21]

-

Culture target cells (e.g., MT-4, CEM, or peripheral blood mononuclear cells) in an appropriate medium.

-

Infect the cells with a specific strain of HIV-1 or HIV-2.

-

Simultaneously, treat the infected cells with various concentrations of the test compound (e.g., K-12).

-

Incubate the cultures for a period that allows for viral replication (e.g., several days).

-

Assess the extent of viral replication by measuring a viral marker, such as the p24 antigen, using an ELISA-based method.

-

Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50% compared to untreated infected cells.

Structure-Activity Relationship (SAR)

The biological activity of fluoroquinolones is highly dependent on their chemical structure. SAR studies have identified key pharmacophoric features:[4][10]

-

C3-Carboxylic Acid and C4-Oxo Group: These are essential for binding to the target enzymes (DNA gyrase/topoisomerase).[4]

-

N-1 Substituent: Typically an alkyl or cycloalkyl group (like cyclopropyl or ethyl), this substituent influences potency and pharmacokinetic properties.[4]

-

C-6 Fluorine Atom: Significantly enhances antibacterial activity by improving cell penetration and enzyme inhibition.[][4]

-

C-7 Substituent: This position is critical for modulating the spectrum of activity and potency. Large heterocyclic amines, like piperazine, are common and crucial for activity against both Gram-positive and Gram-negative bacteria.[2][23] Modifications at this site are also key for developing anticancer and antiviral properties.[10][22]

-

C-8 Position: Substitutions at this position can also influence activity. For example, a chlorine atom at C-8 can enhance antibiotic effects.[23]

Conclusion

This compound derivatives represent a remarkably versatile and enduring class of therapeutic agents. While their foundation lies in potent, broad-spectrum antibacterial activity, ongoing research continues to unlock their potential in oncology and virology. The core scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity through strategic structure-activity relationship studies. The ability to inhibit essential enzymes like topoisomerases in bacteria, cancer cells, and potentially viruses, highlights a common mechanistic thread that can be exploited for diverse therapeutic purposes. The detailed synthetic routes, biological evaluation protocols, and mechanistic insights provided in this guide serve as a valuable resource for scientists dedicated to harnessing the full potential of fluoroquinolone chemistry to address pressing challenges in infectious diseases and cancer therapy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

- 15. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 16. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 17. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models [mdpi.com]

An In-depth Technical Guide to the Reaction Mechanism of Fluoroquinolonic Acid with Piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanism in the synthesis of many fluoroquinolone antibiotics: the nucleophilic aromatic substitution (SNAr) of a fluoroquinolonic acid core with piperazine. This reaction is fundamental to the synthesis of widely used antibiotics such as ciprofloxacin, norfloxacin, and others. This document outlines the reaction mechanism, provides detailed experimental protocols, presents quantitative data, and includes visualizations to elucidate the process.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The fundamental reaction for coupling piperazine to the fluoroquinolone core is a nucleophilic aromatic substitution (SNAr). In this reaction, the piperazine acts as a nucleophile, attacking the electron-deficient aromatic ring of the this compound, typically at the C-7 position, and displacing a leaving group, which is most commonly a fluorine or chlorine atom.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: One of the nitrogen atoms of the piperazine ring attacks the carbon atom bonded to the leaving group (e.g., fluorine at C-7) on the fluoroquinolone ring. This attack is feasible because the fluoroquinolone ring is activated by strong electron-withdrawing groups, specifically the carbonyl group at C-4 and the carboxylic acid at C-3. These groups delocalize the negative charge that builds up on the ring during the formation of the intermediate. This resonance-stabilized intermediate is known as a Meisenheimer complex.[1][2]

-

Elimination of the Leaving Group and Aromatization: The aromaticity of the quinolone ring is restored by the elimination of the leaving group (e.g., fluoride or chloride ion). This step is typically the rate-determining step of the overall reaction. The resulting product is the N-substituted fluoroquinolone.

The fluorine atom at the C-6 position is crucial for the antibacterial activity of the resulting drug and also influences the reactivity of the C-7 position.[3][4] The piperazine moiety at the C-7 position is a key determinant of the antibacterial spectrum, particularly against Gram-negative bacteria.[3][4]

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocols

The synthesis of fluoroquinolones via the reaction of a this compound with piperazine can be carried out under various conditions. Below are generalized and specific experimental protocols based on published literature.

General Experimental Workflow

Caption: General Experimental Workflow for Fluoroquinolone Synthesis.

Detailed Protocol for the Synthesis of Ciprofloxacin

This protocol is a composite based on several published methods for the synthesis of ciprofloxacin from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and piperazine.[5][6]

Materials:

-

1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

-

Piperazine (anhydrous)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (4 N)

-

Water (distilled)

-

Acetone

Procedure:

-

In a round-bottom flask, add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1 equivalent) and piperazine (4 equivalents) to dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 90-140°C.[5][6] The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[5]

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Adjust the pH of the mixture to 7 by adding 4 N HCl.[5]

-

Allow the ciprofloxacin to precipitate, potentially by cooling in a refrigerator at 4°C.[5]

-

Filter the resulting solid precipitate.

-

Wash the solid sequentially with water and acetone.[5]

-

Dry the purified solid to obtain ciprofloxacin.

Characterization:

The final product should be characterized to confirm its identity and purity using techniques such as:

-

1H-NMR and 13C-NMR Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.[7][8]

-

Mass Spectrometry: To determine the molecular weight.[7]

-

Melting Point Determination: To assess purity.[7]

Quantitative Data

The yield of the reaction between this compound and piperazine can vary depending on the specific reactants, reaction conditions, and purification methods employed. The following table summarizes some reported yields for the synthesis of ciprofloxacin and its derivatives.

| This compound Reactant | Piperazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Piperazine | DMSO | 140 | 1.5-2 | 73 | |

| 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Piperazine | DMF | 120-125 | 4 | 65 | |

| Ciprofloxacin | N-Aryl Piperazine | DMF | Room Temp | 120 | ~40 | [7] |

Conclusion

The reaction of this compound with piperazine is a robust and widely utilized method for the synthesis of a broad range of fluoroquinolone antibiotics. A thorough understanding of the underlying nucleophilic aromatic substitution mechanism, coupled with optimization of experimental parameters, is crucial for achieving high yields and purity of the desired products. This guide provides a foundational understanding for researchers and professionals in the field of drug development and medicinal chemistry. Further research into the kinetics and optimization of this reaction can lead to more efficient and cost-effective production of these vital medicines.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis and biological evaluation of ciprofloxacin – 1,2,3-triazole hybrids as antitumor, antibacterial, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

- 6. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid, a key intermediate in the synthesis of fluoroquinolone antibiotics. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Chemical and Physical Properties

7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid or Q-Acid, is a synthetic quinolone derivative.[1][2][3] Its chemical structure is characterized by a quinolone core substituted with a chlorine atom at the 7-position, a cyclopropyl group at the 1-position, a fluorine atom at the 6-position, and a carboxylic acid at the 3-position.

Table 1: General Chemical Properties

| Property | Value | Reference |

| CAS Number | 86393-33-1 | [1][4][5] |

| Molecular Formula | C₁₃H₉ClFNO₃ | [4][5] |

| Molecular Weight | 281.67 g/mol | [4][5][6] |

| Appearance | Off-White to Light Yellow Crystalline Powder | [7][8] |

| EINECS Number | 405-050-0 | [7] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 234-237 °C[9], 242-245 °C (lit.) | [1] |

| pKa | 6.36 ± 0.41 (Predicted) | [7][10] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [7][10] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [7][10] |

Synthesis Protocols

The synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is a crucial step in the manufacturing of several important fluoroquinolone antibiotics, most notably ciprofloxacin.[2][7][8] The general synthetic strategy involves the cyclization of a substituted benzoylacetate with an appropriate amine, followed by hydrolysis.

Synthesis from Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate

A common laboratory-scale synthesis involves the following steps:

-

Cyclization: Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate is treated with a strong base, such as sodium hydride, in an anhydrous solvent like dioxane.[9] The mixture is heated under reflux to facilitate the intramolecular cyclization.[9]

-

Hydrolysis: The resulting ester intermediate is then hydrolyzed using a base, such as potassium hydroxide, in an aqueous solution.[9] This step converts the ester group to the desired carboxylic acid.

-

Acidification and Isolation: The reaction mixture is acidified with an acid, for instance, hydrochloric acid, to a pH of 1-2.[9] This causes the product to precipitate out of the solution. The precipitate is then filtered, washed with water, and dried to yield the final product.[9]

Industrial Synthesis Example

An alternative synthetic route more suited for larger scale production is as follows:

-

A mixture of xylene, ethyl N,N-dimethylaminoacrylate, and triethylamine is charged, and 2,4-dichloro-5-fluorobenzoyl chloride is added dropwise at an elevated temperature.[4]

-

After a period of stirring, acetic acid is added, followed by the dropwise addition of cyclopropylamine.[4]

-

The reaction mixture is then subjected to a series of workup steps including phase separation, distillation to remove the solvent, and addition of aqueous sodium hydroxide solution.[4]

-

Finally, the addition of acetic acid and water leads to the precipitation of the product, which is then filtered, washed, and dried.[4]

Analytical Methodologies

The analysis of quinolone carboxylic acids is essential for quality control, pharmacokinetic studies, and residue monitoring.[11] Several analytical techniques are employed for their determination in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of quinolones due to its high resolution, sensitivity, and specificity.[11]

Experimental Protocol: HPLC-UV for Quinolone Analysis

-

Sample Preparation: For samples in complex matrices like milk or biological tissues, a sample preparation step is necessary. This typically involves deproteinization with an acid (e.g., trichloroacetic acid), followed by centrifugation.[11] The resulting supernatant is then cleaned up and concentrated using solid-phase extraction (SPE) with a C18 cartridge.[11] The quinolones are eluted from the cartridge with a suitable solvent like methanol.[11]

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 column, is commonly used.[11]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient elution mode.

-

Detection: UV detection is frequently used, with the wavelength set to the absorbance maximum of the quinolone, which is typically in the range of 270-330 nm.[11] Fluorescence detection can also be employed for enhanced sensitivity with certain fluoroquinolones.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it a powerful tool for the analysis of quinolones at trace levels.[11]

Experimental Protocol: LC-MS/MS for Quinolone Analysis in Bovine Liver

-

Sample Extraction: A homogenized liver sample is extracted with an acetonitrile solution containing formic acid.[12] After the addition of salts to induce phase separation, the acetonitrile layer is collected.[12]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The extract is further cleaned up using a dispersive SPE approach with C18 and anhydrous magnesium sulfate.[12]

-

Analysis: The final extract is reconstituted in a suitable solvent and analyzed by LC-MS/MS.[12] This technique provides high selectivity and sensitivity for the quantification of multiple quinolones in a single run.

Role in Fluoroquinolone Synthesis

7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is a pivotal intermediate in the synthesis of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.[7][8] The subsequent step in the synthesis involves the nucleophilic substitution of the chlorine atom at the 7-position with piperazine or its derivatives.[13]

Caption: Synthetic pathway from the core intermediate to Ciprofloxacin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of quinolone carboxylic acids in a biological matrix using HPLC.

Caption: General workflow for the HPLC analysis of quinolones.

References

- 1. 7-クロロ-1-シクロプロピル-6-フルオロ-1,4-ジヒドロ-4-オキソキノリン-3-カルボン酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]

- 3. 7-クロロ-1-シクロプロピル-6-フルオロ-1,4-ジヒドロ-4-オキソキノリン-3-カルボン酸 - this compound, Q-Acid [sigmaaldrich.com]

- 4. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 7-CHLORO-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLICACID – CHEM-IS-TRY Inc [chem-is-try.com]

- 6. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid 96 86393-33-1 [sigmaaldrich.com]

- 7. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid CAS#: 86393-33-1 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. prepchem.com [prepchem.com]

- 10. 86393-33-1 CAS MSDS (7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. agilrom.ro [agilrom.ro]

- 13. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]

The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery and History of Fluoroquinolonic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of fluoroquinolonic acid, the core of a pivotal class of synthetic antibacterial agents. From the serendipitous discovery of the first quinolone to the rational design of potent fluoroquinolone derivatives, this document traces the key scientific milestones, presents critical quantitative data, and offers detailed experimental protocols for foundational methodologies.

A Historical Odyssey: From a Byproduct to a Blockbuster Class

The journey of quinolone antibacterials began unexpectedly in the early 1960s during the synthesis of the antimalarial drug chloroquine. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity, which they identified as nalidixic acid, a 1,8-naphthyridine derivative.[1] This discovery marked the genesis of the quinolone class of antibiotics.

Initially, the clinical use of nalidixic acid was limited to treating urinary tract infections caused by Gram-negative bacteria. Its narrow spectrum of activity and the rapid emergence of bacterial resistance spurred further research to enhance its therapeutic potential. The first significant breakthrough came with the introduction of a fluorine atom at the 6-position of the quinolone nucleus, a modification that dramatically increased the antibacterial potency and broadened the spectrum of activity. This innovation gave rise to the "fluoroquinolone" subclass.

Norfloxacin, synthesized in 1977, was the first fluoroquinolone to demonstrate this enhanced activity, particularly against Pseudomonas aeruginosa.[2] This was soon followed by the development of ciprofloxacin in the early 1980s, which exhibited even greater potency against a wide range of Gram-negative and some Gram-positive bacteria. The addition of a piperazine moiety at the 7-position was another crucial structural modification that contributed to the expanded spectrum and improved pharmacokinetic properties of these second-generation fluoroquinolones.

Subsequent generations of fluoroquinolones were developed through systematic structure-activity relationship (SAR) studies. Third-generation fluoroquinolones, such as levofloxacin, demonstrated enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. Fourth-generation agents, like moxifloxacin, further expanded the spectrum to include anaerobic bacteria.[3][4][5] This evolution has been driven by a deeper understanding of their mechanism of action and the molecular basis of bacterial resistance.

References

- 1. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Second-, third-, and fourth-gen fluoroquinolones potency compared [healio.com]

- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of third-and fourth-generation fluoroquinolones in ophthalmology: in-vitro and in-vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Bacterial DNA Gyrase Inhibitors: A Technical Guide to Fluoroquinolonic Acid and its Progenitor, Nalidixic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of fluoroquinolonic acid and its relationship to the foundational quinolone, nalidixic acid. It delves into the chemical evolution, mechanism of action, and comparative antibacterial efficacy of these critical classes of antibiotics. Detailed experimental protocols for synthesis and susceptibility testing are provided, alongside visual representations of key concepts to facilitate a deeper understanding for researchers in the field of antimicrobial drug discovery and development.

Introduction: From a Byproduct to a Broad-Spectrum Antibiotic

The journey of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962 during the synthesis of the antimalarial drug chloroquine.[1] Initially demonstrating a narrow spectrum of activity, primarily against Gram-negative bacteria causing urinary tract infections, nalidixic acid laid the groundwork for the development of a vast and potent class of antibacterial agents.[2][3] The subsequent structural modifications, most notably the addition of a fluorine atom at the C-6 position of the quinolone ring, gave rise to the fluoroquinolones.[4] This modification, along with others, dramatically expanded the antibacterial spectrum and improved the pharmacokinetic properties, leading to the development of broad-spectrum antibiotics with wide clinical applications.[2][3]

Chemical Relationship and Structural Evolution

Nalidixic acid is a first-generation quinolone with a 1,8-naphthyridine core structure.[5] The development of fluoroquinolones involved key modifications to this basic scaffold, resulting in "this compound" as the core structure for this new generation of drugs. The primary structural differences that confer enhanced activity include:

-

Fluorine Atom at C-6: This is the hallmark of fluoroquinolones and is crucial for their broad-spectrum activity. It enhances the binding of the drug to the DNA gyrase-DNA complex.

-

Piperazine Ring (or other substituents) at C-7: This modification improves the spectrum of activity, particularly against Gram-positive bacteria and Pseudomonas aeruginosa.

-

Cyclopropyl Group (or other substituents) at N-1: This addition enhances the overall antibacterial potency.

The chemical evolution from the nalidixic acid core to the this compound core is a prime example of rational drug design, where systematic structural modifications led to significant improvements in therapeutic efficacy.

Caption: Structural evolution from nalidixic acid to this compound.

Mechanism of Action: Targeting Bacterial DNA Replication

Both nalidixic acid and fluoroquinolones exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][6] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.

The mechanism involves the following key steps:

-

Binding to the Enzyme-DNA Complex: The quinolone molecule binds to the complex formed between DNA gyrase or topoisomerase IV and the bacterial DNA.

-

Stabilization of the Cleaved Complex: The drug stabilizes a transient state where the DNA strands are cleaved by the enzyme. This prevents the re-ligation of the DNA strands.

-

Induction of Double-Strand Breaks: The accumulation of these stabilized cleaved complexes leads to the formation of lethal double-strand DNA breaks.

-

Inhibition of DNA Replication and Cell Death: The damaged DNA triggers a cascade of events, including the inhibition of DNA replication and the induction of the SOS response, ultimately leading to bacterial cell death.

Fluoroquinolones exhibit a much higher affinity for these target enzymes compared to nalidixic acid, which accounts for their greater potency and broader spectrum of activity.

Caption: Mechanism of action of quinolone and fluoroquinolone antibiotics.

Data Presentation: Comparative Antibacterial Potency

The enhanced antibacterial activity of fluoroquinolones over nalidixic acid is evident from their lower Minimum Inhibitory Concentration (MIC) values against a wide range of bacterial pathogens. The following tables summarize the comparative MICs for nalidixic acid and representative fluoroquinolones.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges (µg/mL)

| Antibiotic | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |

| Nalidixic Acid | 4 - >32 | 128 - >1024 | 256 - >1024 |

| Ciprofloxacin | 0.004 - 1 | 0.12 - 2 | 0.03 - 4 |

| Levofloxacin | 0.015 - 2 | 0.12 - 4 | 0.12 - 8 |

| Moxifloxacin | 0.015 - 1 | 0.03 - 0.5 | 1 - 16 |

Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing methodology.

Table 2: MIC₅₀ and MIC₉₀ Values (µg/mL)

| Antibiotic | Organism | MIC₅₀ | MIC₉₀ |

| Nalidixic Acid | E. coli | 8 | 32 |

| Ciprofloxacin | E. coli | 0.015 | 0.06 |

| Levofloxacin | E. coli | 0.03 | 0.12 |

| Ciprofloxacin | S. aureus | 0.25 | 1 |

| Levofloxacin | S. aureus | 0.5 | 2 |

| Ciprofloxacin | P. aeruginosa | 0.25 | 2 |

| Levofloxacin | P. aeruginosa | 1 | 8 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Synthesis of Nalidixic Acid (Illustrative Protocol)

This protocol outlines a general synthetic route for nalidixic acid.

Materials:

-

2-Amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (or other high-boiling solvent)

-

Sodium hydroxide

-

Ethanol

-

Ethyl iodide

-

Potassium hydroxide

-

Hydrochloric acid

Procedure:

-

Condensation: A mixture of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate is heated in a high-boiling solvent such as Dowtherm A. This reaction forms an intermediate, diethyl 2-((6-methylpyridin-2-yl)amino)methylenemalonate.

-

Cyclization: The intermediate is heated to a higher temperature (e.g., 240-250°C) to induce cyclization, yielding ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid by refluxing with aqueous sodium hydroxide.

-

Alkylation: The nitrogen at position 1 is alkylated by treating the acid with ethyl iodide in the presence of a base like potassium hydroxide in ethanol.

-

Purification: The final product, nalidixic acid, is precipitated by adjusting the pH with hydrochloric acid and can be further purified by recrystallization.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solutions of antimicrobial agents

-

Incubator (35°C)

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.

-

Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The evolution from nalidixic acid to the vast array of fluoroquinolonic acids represents a landmark achievement in medicinal chemistry and infectious disease treatment. The targeted structural modifications of the original quinolone scaffold have yielded compounds with significantly enhanced potency, a broader spectrum of activity, and improved pharmacokinetic profiles. Understanding the chemical relationships, mechanisms of action, and methods for evaluating these compounds is fundamental for the continued development of new and effective antibacterial agents to combat the ever-growing challenge of antimicrobial resistance. This guide serves as a foundational resource for researchers dedicated to this critical endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Agar dilution - Wikipedia [en.wikipedia.org]

- 3. smj.org.sa [smj.org.sa]

- 4. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization of Fluoroquinolonic Acid: A Technical Guide

Introduction

Fluoroquinolonic acid (CAS No. 86393-33-1), chemically known as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is a pivotal synthetic intermediate in the pharmaceutical industry.[1][2][3] It forms the core chemical backbone for several broad-spectrum fluoroquinolone antibiotics, most notably ciprofloxacin and enrofloxacin.[1][3][4] The physicochemical properties of this intermediate directly influence the purity, efficacy, and safety profile of the final Active Pharmaceutical Ingredient (API).[3] This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound and details the standard experimental protocols for their determination, targeting researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A summary of the essential physicochemical data for this compound is presented below. These parameters are fundamental to understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 86393-33-1 | [1][5][6][7] |

| Molecular Formula | C₁₃H₉ClFNO₃ | [1][5][6][7] |

| Molecular Weight | 281.67 g/mol | [1][5][6][7] |

| Appearance | White to off-white or light yellow solid/powder | [8][9] |

| Melting Point | 242-245 °C | [1][10][11] |

| pKa | 6.36 ± 0.41 (Predicted) | [2] |

| LogP (octanol/water) | 1.88 - 2.83 (Values vary based on determination method) | [5][10][12] |

| Aqueous Solubility | 17.6 mg/L (at 20 °C) | [12] |

| DMSO Solubility | ~16.7 - 25 mg/mL (fresh, anhydrous DMSO recommended) | [10][13][14] |

| Other Solubilities | Slightly soluble in Chloroform and Ethyl Acetate. | [2] |

Experimental Protocols for Characterization

Detailed methodologies for determining the key physicochemical parameters of this compound are outlined below. Each section includes a workflow diagram generated using DOT language for clear visualization of the experimental process.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, a critical parameter for Biopharmaceutics Classification System (BCS) categorization.[15][16] The protocol involves saturating a solvent with the solute and measuring the concentration after equilibrium is reached.

Methodology:

-

Preparation: Prepare aqueous buffers at relevant pH values (e.g., 1.2, 4.5, and 6.8 for BCS).[16][17] Equilibrate the buffers and the solid compound to the test temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[16][17]

-

Saturation: Add an excess amount of this compound to a known volume of the temperature-equilibrated buffer in a sealed flask. The presence of undissolved solid throughout the experiment is essential.[16]

-

Equilibration: Place the flask in a shaker bath and agitate at a constant speed and temperature for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[16] Time points can be taken to confirm that the concentration is no longer changing.